Ozone;dihydrate

Description

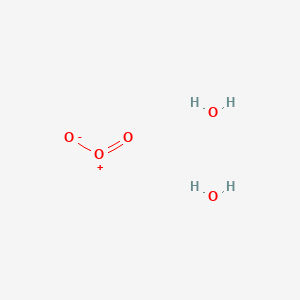

Ozone dihydrate, hypothesized as O₃·2H₂O, is a hydrated form of ozone (O₃) stabilized in aqueous environments. For instance, ozone micro-nano bubbles (Ozone MNBs) in water have demonstrated efficacy in reducing oxidative damage in postharvest spinach by maintaining cellular integrity and slowing senescence . This suggests that hydrated ozone forms, such as ozone dihydrate, may exhibit unique stability and reactivity compared to gaseous ozone. Ozone dihydrate likely forms transiently in aqueous solutions, where water molecules stabilize O₃ through hydrogen bonding, altering its oxidation kinetics and environmental interactions .

Properties

CAS No. |

832720-24-8 |

|---|---|

Molecular Formula |

H4O5 |

Molecular Weight |

84.03 g/mol |

IUPAC Name |

ozone;dihydrate |

InChI |

InChI=1S/O3.2H2O/c1-3-2;;/h;2*1H2 |

InChI Key |

OYRPBZXELWJYNY-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[O-][O+]=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ozone;dihydrate can be synthesized through several methods:

Electrochemical Method: This involves the decomposition of molecular oxygen into atomic oxygen using a platinum-coated lead dioxide electrode.

Ultraviolet Ray Method: Ultraviolet lamps with specific wavelengths decompose molecular oxygen into atomic oxygen, which then reacts with water to form this compound.

Plasma Discharge Method: Plasma arcs generate secondary streamers that decompose molecular oxygen into atomic oxygen, which subsequently reacts with water to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale ozone generators that use silent discharge or electrochemical reactions to produce ozone, which is then dissolved in water to form the dihydrate .

Chemical Reactions Analysis

Types of Reactions

Ozone;dihydrate undergoes several types of chemical reactions:

Oxidation: Ozone is a strong oxidizing agent and can oxidize various organic and inorganic compounds.

Reduction: In certain conditions, ozone can be reduced to oxygen.

Substitution: Ozone can participate in substitution reactions, particularly with organic compounds containing double bonds or aromatic rings.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and peroxymonosulfate.

Reduction: Reducing agents such as sodium thiosulfate can be used under controlled conditions.

Substitution: Reagents like chlorine or bromine can be used in the presence of ozone to facilitate substitution reactions.

Major Products Formed

Oxidation: Produces hydroxyl radicals, carbonyl compounds, and carboxylic acids.

Reduction: Produces molecular oxygen.

Substitution: Produces halogenated organic compounds.

Scientific Research Applications

Ozone;dihydrate has a wide range of applications in scientific research:

Chemistry: Used in advanced oxidation processes for the degradation of organic pollutants.

Biology: Employed in the study of oxidative stress and its effects on biological systems.

Medicine: Utilized in ozone therapy for its immunomodulatory and antimicrobial properties.

Industry: Applied in water treatment processes to remove contaminants and disinfect water.

Mechanism of Action

The mechanism of action of ozone;dihydrate involves the generation of reactive oxygen species, particularly hydroxyl radicals, which are highly reactive and can oxidize a wide range of organic and inorganic compounds . These radicals interact with cellular components, leading to oxidative stress and subsequent cellular responses. Key molecular targets include lipids, proteins, and nucleic acids, which undergo oxidation and modification .

Comparison with Similar Compounds

Table 1: Comparison of Aqueous Ozone and Ozone Dihydrate

Hydrogen Peroxide (H₂O₂)

Hydrogen peroxide is a common oxidant with distinct mechanisms:

- Oxidation Mechanism: H₂O₂ undergoes homolytic cleavage to •OH, whereas ozone dihydrate primarily reacts via electrophilic attack.

- Environmental Impact : H₂O₂ decomposes into water and oxygen, posing minimal residual toxicity, whereas ozone dihydrate may generate bromate in bromide-containing waters .

Hydroxyl Radical (•OH)

The Rct concept quantifies the ratio of •OH to O₃ exposure, demonstrating that ozone dihydrate’s efficacy depends on its ability to minimize •OH generation, favoring direct O₃ reactions for targeted pollutant degradation .

Table 2: Oxidation Efficiency of Ozone Dihydrate vs. •OH

| Parameter | Ozone Dihydrate | Hydroxyl Radical |

|---|---|---|

| Selectivity | High (e.g., double bonds) | Low |

| Reaction Rate with Alkenes | Moderate | Extremely High |

| pH Dependency | Less sensitive | Highly pH-dependent |

Chlorine Dioxide (ClO₂)

ClO₂ is a selective oxidant used in disinfection. Unlike ozone dihydrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.